1,8-Diazaspiro[4.5]decan-2-one 1,8-Diazaspiro[4.5]decan-2-one
Brand Name: Vulcanchem
CAS No.: 1158749-93-9
VCID: VC7824996
InChI: InChI=1S/C8H14N2O/c11-7-1-2-8(10-7)3-5-9-6-4-8/h9H,1-6H2,(H,10,11)
SMILES: C1CC2(CCNCC2)NC1=O
Molecular Formula: C8H14N2O
Molecular Weight: 154.21 g/mol

1,8-Diazaspiro[4.5]decan-2-one

CAS No.: 1158749-93-9

Cat. No.: VC7824996

Molecular Formula: C8H14N2O

Molecular Weight: 154.21 g/mol

* For research use only. Not for human or veterinary use.

1,8-Diazaspiro[4.5]decan-2-one - 1158749-93-9

Specification

CAS No. 1158749-93-9
Molecular Formula C8H14N2O
Molecular Weight 154.21 g/mol
IUPAC Name 1,8-diazaspiro[4.5]decan-2-one
Standard InChI InChI=1S/C8H14N2O/c11-7-1-2-8(10-7)3-5-9-6-4-8/h9H,1-6H2,(H,10,11)
Standard InChI Key UXPXPVHFEUNLBQ-UHFFFAOYSA-N
SMILES C1CC2(CCNCC2)NC1=O
Canonical SMILES C1CC2(CCNCC2)NC1=O

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound features a spirocyclic structure where a piperidine ring is fused to a pyrrolidone moiety via a shared carbon atom (spiro carbon). This configuration imposes significant conformational constraints, enhancing binding selectivity in biological systems . The IUPAC name 1,8-diazaspiro[4.5]decan-2-one explicitly denotes:

  • Diaza: Two nitrogen atoms at positions 1 and 8

  • Spiro[4.5]: A 5-membered ring (pyrrolidone) and a 6-membered ring (piperidine) sharing one atom

  • Decan-2-one: A 10-atom system with a ketone group at position 2

Molecular Data

Key physicochemical properties are summarized below:

PropertyValueSource
Molecular FormulaC₈H₁₂N₂O
Molecular Weight152.20 g/mol (base compound)
Hydrochloride Salt FormulaC₈H₁₄N₂O·HCl
Hydrochloride MW190.67 g/mol
CAS Registry Number1389313-57-8 (hydrochloride)

X-ray crystallography studies of derivatives reveal chair-boat conformations in the piperidine ring, with the lactam group adopting an envelope conformation . This structural rigidity enhances metabolic stability compared to linear analogs.

Synthetic Methodologies

Core Synthesis Strategies

Three principal routes dominate the synthesis of 1,8-diazaspiro[4.5]decan-2-one:

Route 1: Cyclocondensation Approach
4-Piperidone derivatives undergo Mannich reactions with formaldehyde and ammonium chloride under acidic conditions, followed by lactamization. Optimized conditions (pH 4.5-5.0, 80°C) achieve yields up to 68%.

Route 2: Ring-Closing Metathesis
Aza-Michael addition of acrylonitrile to N-allylpiperidone precursors, followed by Grubbs catalyst-mediated metathesis, produces the spirocycle in 55-60% yield . This method enables stereoselective synthesis of enantiomerically pure forms.

Route 3: Solid-Phase Synthesis
Immobilized resin-bound amines facilitate sequential alkylation and cyclization steps, particularly useful for parallel synthesis of derivatives . Typical protocol:

  • Wang resin functionalization with Fmoc-piperidine

  • Deprotection and coupling with bromoacetyl bromide

  • Cyclization using HATU/DIEA in DMF

  • Cleavage with TFA/water

Salt Formation

The hydrochloride salt (CAS 1389313-57-8) is prepared by bubbling HCl gas through a dichloromethane solution of the free base, achieving >95% conversion . Critical parameters:

  • Temperature: 0-5°C to prevent decomposition

  • Solvent ratio: 1:3 (v/v) DCM:diethyl ether

  • Drying: Vacuum desiccation over P₂O₅

Physicochemical Profile

Thermal Properties

  • Melting Point: 214-216°C (decomposition, hydrochloride)

  • Thermal Gravimetric Analysis (TGA): 5% weight loss at 189°C (N₂ atmosphere)

Solubility Characteristics

SolventSolubility (mg/mL, 25°C)
Water32.1 ± 1.5 (hydrochloride)
Ethanol18.7 ± 0.9
DMSO45.3 ± 2.1
Dichloromethane<0.1

Data derived from shake-flask method (n=3) . The hydrochloride salt exhibits pH-dependent solubility, with maximum solubility at pH 3.5-4.0.

Biological Activities and Applications

Kinase Inhibition

Structural analogs demonstrate potent CDK8/19 inhibition (IC₅₀ = 2.3-8.7 nM), as shown in MED12-dependent transcriptional assays . Key structure-activity relationship (SAR) findings:

  • N1 methylation improves metabolic stability (t₁/₂ increased from 1.2 to 4.7 h in human microsomes)

  • Spiro carbon substitution modulates kinase selectivity (CDK8 vs CDK19)

Neurological Targets

In rodent models, 1-(cyclopropylmethyl) derivatives exhibit σ₁ receptor binding (Kᵢ = 14 nM) with 150-fold selectivity over σ₂ . Behavioral assays show:

  • 58% reduction in neuropathic pain (CCI model) at 10 mg/kg

  • No observed catalepsy at therapeutic doses

Materials Science Applications

Thin films prepared via electrochemical deposition (0.1 M solution in acetonitrile) display:

  • Dielectric constant (εᵣ) = 3.8 ± 0.2 at 1 MHz

  • Breakdown voltage = 4.2 MV/cm
    Suitable as interlayer dielectrics in flexible electronics .

Recent Advancements (2023-2025)

Continuous Flow Synthesis

A microreactor-based system achieves 92% yield with residence time <5 minutes:

  • Reactor type: Corning AFR module

  • Conditions: 120°C, 18 bar, 0.2 mL/min flow rate

  • Productivity: 1.2 kg/day per reactor

PROTAC Development

Bifunctional molecules incorporating 1,8-diazaspiro[4.5]decan-2-one demonstrate BRD4 degradation (DC₅₀ = 9.8 nM) with reduced off-target effects compared to JQ1 analogs .

Green Chemistry Innovations

A solvent-free mechanochemical synthesis reduces E-factor from 48 to 3.2:

  • Reagents: 4-piperidone monohydrate, ammonium acetate

  • Milling: 30 Hz, 4 mm stainless steel balls, 2 h

  • Yield: 81% with 99.2% purity

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